
Butyl (2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C7H14ClNO2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This compound is particularly noted for its role as a protecting group in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl (2-chloroethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide as catalysts, offering mild reaction conditions and short reaction times . Another method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid, followed by a Curtius rearrangement to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl (2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions.
Applications De Recherche Scientifique
Butyl (2-chloroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It serves as a reagent in the synthesis of biologically active molecules and intermediates.
Mécanisme D'action
The mechanism of action of butyl (2-chloroethyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions and enhances chemical stability . In medicinal chemistry, carbamates can modulate interactions with target enzymes or receptors through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
tert-Butyl bis(2-chloroethyl)carbamate: Similar in structure but with two chloroethyl groups.
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Uniqueness: Butyl (2-chloroethyl)carbamate is unique due to its specific combination of a butyl group and a 2-chloroethyl group, which provides distinct reactivity and stability characteristics. Its ability to act as a protecting group under mild conditions and its applications in various fields highlight its versatility and importance in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
butyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-6-11-7(10)9-5-4-8/h2-6H2,1H3,(H,9,10) |
Clé InChI |
VITRTNARJBYJOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)

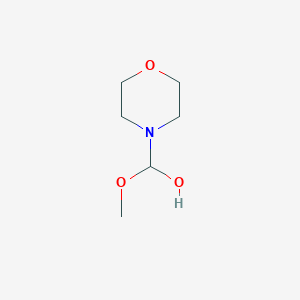
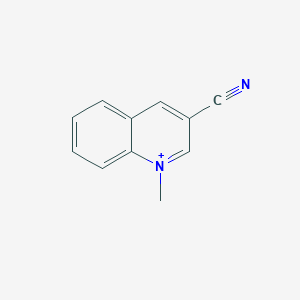
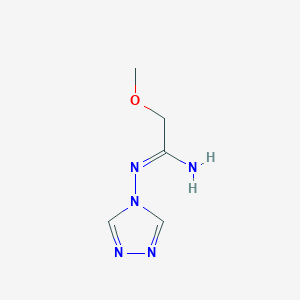
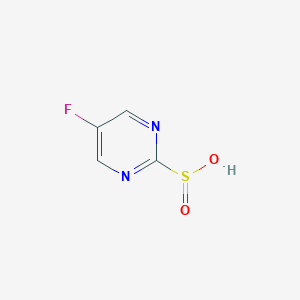
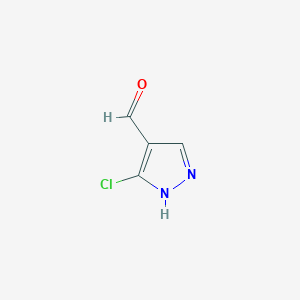
![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)




